molecular formula C11H22 B14144496 1,1,2,2,3,3-Hexamethylcyclopentane CAS No. 88967-59-3

1,1,2,2,3,3-Hexamethylcyclopentane

Cat. No.: B14144496
CAS No.: 88967-59-3
M. Wt: 154.29 g/mol
InChI Key: DSXXUMJHNVWJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3-Hexamethylcyclopentane is a cycloalkane with the molecular formula C11H22. It is a derivative of cyclopentane where six hydrogen atoms are replaced by six methyl groups. This compound is part of a broader class of cycloalkanes, which are known for their ring structures composed entirely of carbon and hydrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexamethylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the methylating agent .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks can facilitate the methylation of cyclopentane under controlled temperatures and pressures. These methods are designed to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3-Hexamethylcyclopentane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions can include halogenation, where halogens like chlorine or bromine replace one or more hydrogen atoms. The compound can also participate in oxidation reactions, although the presence of methyl groups makes it relatively resistant to oxidation compared to other hydrocarbons .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,2,2,3,3-Hexamethylcyclopentane has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactivity and reaction mechanisms.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the transport of hydrophobic drugs.

    Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexamethylcyclopentane in chemical reactions involves the interaction of its methyl groups with various reagents. The presence of multiple methyl groups creates significant steric hindrance, which can influence the compound’s reactivity and the pathways it follows during reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: 1,1,2,2,3,3-Hexamethylcyclopentane is unique due to its high degree of methyl substitution, which imparts distinct steric and electronic properties. These properties make it a valuable compound for studying the effects of steric hindrance and for applications requiring hydrophobic interactions .

Properties

CAS No.

88967-59-3

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1,1,2,2,3,3-hexamethylcyclopentane

InChI

InChI=1S/C11H22/c1-9(2)7-8-10(3,4)11(9,5)6/h7-8H2,1-6H3

InChI Key

DSXXUMJHNVWJLN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1(C)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.